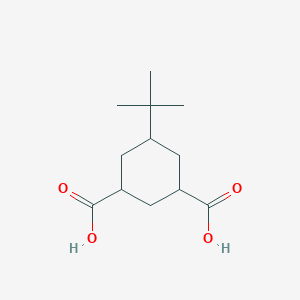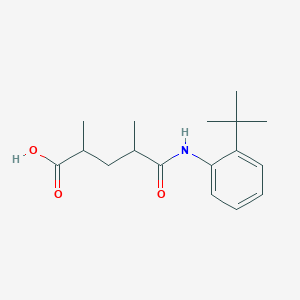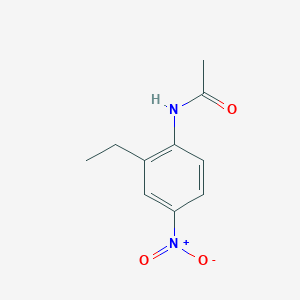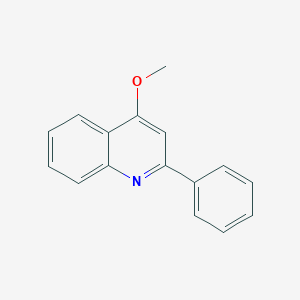
4-Methoxy-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-phenylquinoline is a natural product found in Lunasia amara with data available.
Scientific Research Applications
Antiplatelet Agents :4-Methoxy-2-phenylquinoline derivatives have been identified as potent antiplatelet agents. One such derivative, 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated significant antiplatelet activity and was more active than indomethacin. The mechanism of action is thought to be through the inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).
Antiproliferative Activity :Derivatives of 4-methoxy-2-phenylquinoline have shown antiproliferative activity, particularly against solid cancer cells such as breast and colon cancer. The antiproliferative effect is influenced by the position and nature of substituents on the quinoline ring, suggesting a structure-dependent mechanism (Chen et al., 2006).
Antitumor Agents :Certain 2-phenylquinolin-4-ones, related to 4-methoxy-2-phenylquinoline, have been evaluated for cytotoxic activity against tumor cell lines, with some analogues showing significant inhibitory activity. These compounds have potential as antitumor agents, with promising preclinical evaluations (Chou et al., 2010).
Inhibition of Tubulin Polymerization :Methoxy-substituted 2-phenylindoles, closely related to 4-methoxy-2-phenylquinoline, have been studied for their ability to inhibit tubulin polymerization. This action is a key mechanism in the cytostatic activity against cancer cells, similar to the effect of colchicine (Gastpar et al., 1998).
Corrosion Inhibition :Quinazoline derivatives, which include structures like 4-methoxy-2-phenylquinoline, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm (Khan et al., 2017).
Blue Light-Emitting Phosphors for OLED :Derivatives of 2,4-diphenylquinoline, such as 2-(4-methoxy-phenyl)-4-phenyl-quinoline, have been synthesized and characterized for use as blue light-emitting organic phosphors in OLED devices. These compounds show potential for improving the stability and operating lifetime of electroluminescent devices (Dahule et al., 2015).
properties
Product Name |
4-Methoxy-2-phenylquinoline |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28g/mol |
IUPAC Name |
4-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-16-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16/h2-11H,1H3 |
InChI Key |
CVJHRDUVYHASOG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




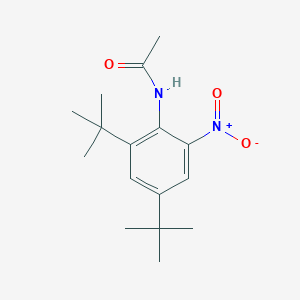
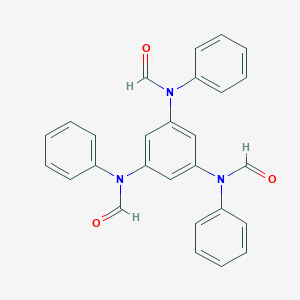


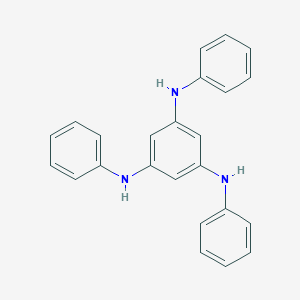
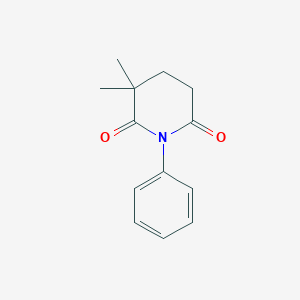
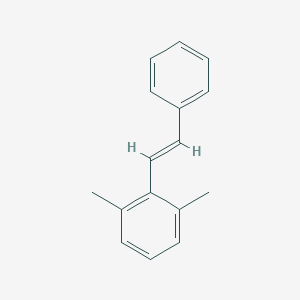
![4-[2-(4-aminophenyl)ethyl]-N,N-dimethylaniline](/img/structure/B373630.png)
